REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][C:3]=1[Cl:10].[CH3:11][CH2:12][N:13](CC)[CH2:14][CH3:15].N1CCCC1>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:13]2[CH2:14][CH2:15][CH2:11][CH2:12]2)=[CH:4][C:3]=1[Cl:10]
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)CCl)Cl
|
Name
|
|
Quantity
|
16.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)CN1CCCC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |